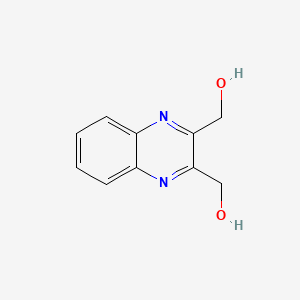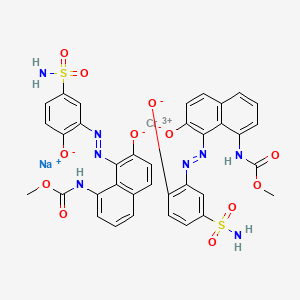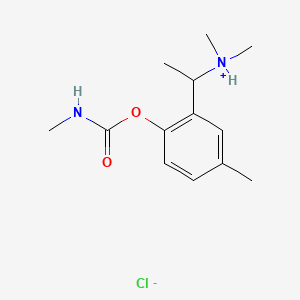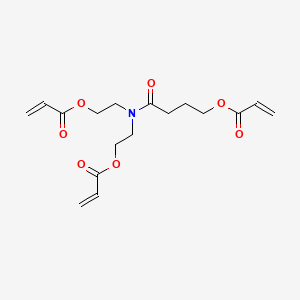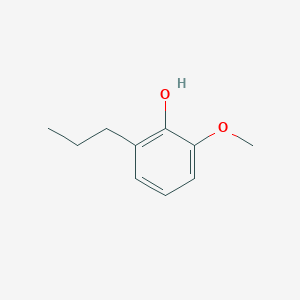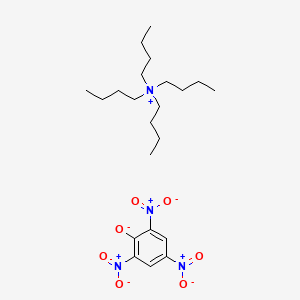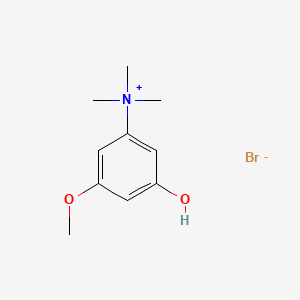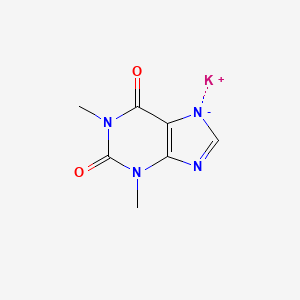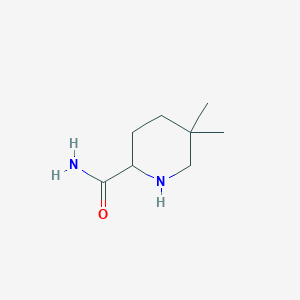
2-Piperidinecarboxamide, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxamide, 5,5-dimethyl- is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with a suitable amine. For example, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid, halogenating, and then amidating with 2,6-dimethyl phenyl .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as salting, halogenation, and amidation, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarboxamide, 5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Piperidinecarboxamide, 5,5-dimethyl- may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
2-Piperidinecarboxamide, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxamide, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression. These interactions can lead to the inhibition of cancer cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2-carboxamide: This compound has a similar structure but lacks the dimethyl substitution at the 5-position.
N,N-Dimethyl-2-piperidinecarboxamide: This compound has an additional dimethyl substitution on the nitrogen atom.
Uniqueness
2-Piperidinecarboxamide, 5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
5,5-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11) |
Clé InChI |
QHEOYXMUFYBJSS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(NC1)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
